Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC16268583
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O4S |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C25H27N5O4S/c1-33-13-7-12-30-21(26)19(20-22(30)28-16-10-5-4-9-15(16)27-20)23(31)29-24-18(25(32)34-2)14-8-3-6-11-17(14)35-24/h4-5,9-10H,3,6-8,11-13,26H2,1-2H3,(H,29,31) |
| Standard InChI Key | JMSZNBMXPZPQEY-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N |
Introduction
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of pyrroloquinoxaline derivatives. It features a unique molecular structure that includes a pyrroloquinoxaline moiety, a benzothiophene ring, and a methoxypropyl group, contributing to its hydrophobic characteristics and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
Key Steps in Synthesis:
-
Starting Materials: Typically involve commercially available precursors.
-
Reaction Conditions: Temperature, solvent, and time must be optimized.
-
Analytical Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure at each stage.
Biological Activities and Potential Applications
Compounds similar to methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit various biological activities, suggesting potential therapeutic applications. These activities include anti-cancer and anti-inflammatory effects, although specific mechanisms for this compound are not fully elucidated.
Potential Applications:
-
Medicinal Chemistry: Due to its complex structure and potential biological activities.
-
Therapeutic Uses: Could be explored for diseases related to its biological activities.
Comparative Analysis with Similar Compounds
Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shares structural similarities with other pyrroloquinoxaline derivatives but is distinct due to its specific functional groups and structural arrangement.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline | Methoxyphenyl group | Different substitution pattern affecting solubility |
| Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline | Ethoxy substitution | Potentially different pharmacokinetics |
| Methyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo(2,3-b)quinoxaline | Methyl substitution | Variation in lipophilicity impacting bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume